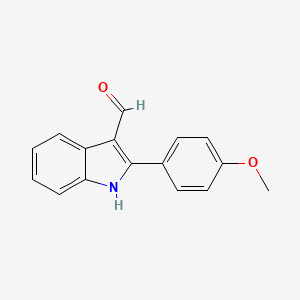

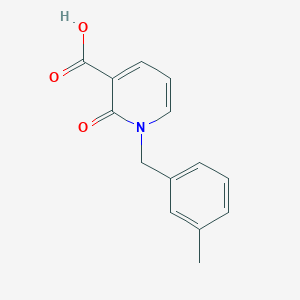

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

Overview

Description

The compound "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in medicinal chemistry due to their biological activities. The methoxy group attached to the phenyl ring at the 4-position and the aldehyde group at the 3-position on the indole core are indicative of the compound's potential reactivity and its utility in further chemical synthesis.

Synthesis Analysis

The synthesis of indole derivatives can vary based on the desired substitution pattern on the indole core. For instance, the synthesis of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole involves the introduction of differently substituted phenyl groups at nitrogen atoms of the indole core . Similarly, the synthesis of 2-phenylindole-3-carbaldehydes with various lipophilic substituents has been reported, which suggests that the synthesis of "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" would involve the introduction of a methoxy group on the phenyl ring and an aldehyde group on the indole core .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with various substituents influencing the overall geometry and electronic properties of the molecule. For example, the crystal structure of a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, shows a dihedral angle between the indole and the 4-methoxyphenyl ring systems, which is a key factor in determining the molecule's three-dimensional conformation and its intermolecular interactions .

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. The presence of an aldehyde group makes "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" a potential electrophile that can undergo nucleophilic addition reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been shown to react regioselectively at the 2-position with various nucleophiles, leading to trisubstituted indole derivatives . This suggests that "2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde" could also be a versatile building block for the synthesis of various substituted indoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The synthesized methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole have been found to be electrochemically stable with specific highest occupied molecular orbital (HOMO) energy values, which are important for their electronic properties . Additionally, the antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells have been evaluated, indicating that substituents on the indole core can significantly affect the biological activity of these compounds .

Scientific Research Applications

Versatile Building Block for Indole Derivatives

1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound to 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, demonstrates versatility as an electrophile. It reacts regioselectively at the 2-position with various nucleophiles, forming 2,3,6-trisubstituted indole derivatives. This makes it suitable for synthesizing novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Crystal Structure Analysis

Crystals of a similar compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, were obtained through specific reactions and recrystallization processes. These crystals exhibit a distinct dihedral angle between indole and the 4-methoxyphenyl ring systems, providing insights into their molecular arrangement and stability by van der Waals forces (Sonar et al., 2006).

Nucleophilic Substitution Reaction

1-Methoxyindole-3-carbaldehyde, closely related to the target compound, is a versatile electrophile that reacts at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. This reaction pattern broadens the scope of nucleophilic substitution reactions in indole chemistry (Yamada et al., 2012).

Applications in Antitumor Activity

Indoles like 2-phenylindole-3-carbaldehydes with lipophilic substituents exhibit significant antitumor activity, particularly in breast cancer cells. Some derivatives, especially those with a 4-methoxy group, can inhibit the growth of breast cancer cells effectively, demonstrating the potential of these compounds in cancer research (Kaufmann et al., 2007).

Synthesis of Novel DNA Binders

Compounds like 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole synthesized from similar indole carbaldehydes show potential as DNA binders. These compounds are synthesized through modified indole synthesis techniques and have implications in DNA research (Clark et al., 1998).

Gold-Catalyzed Cycloisomerizations

Gold(I)-catalyzed cycloisomerization of certain indole derivatives leads to the formation of 1H-indole-2-carbaldehydes, demonstrating the role of gold catalysis in synthesizing complex indole structures (Kothandaraman et al., 2011).

properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMWZVMNUAWWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396949 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

CAS RN |

76195-80-7 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N2'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3022320.png)

![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)

![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)

![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)

![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)